molecular formula C10H12ClNO3 B13467277 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B13467277
M. Wt: 229.66 g/mol
InChI Key: IKMHLXIZMQMLCM-UHFFFAOYSA-N
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Description

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .

Scientific Research Applications

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H

InChI Key

IKMHLXIZMQMLCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC2C(=O)O.Cl

Origin of Product

United States

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